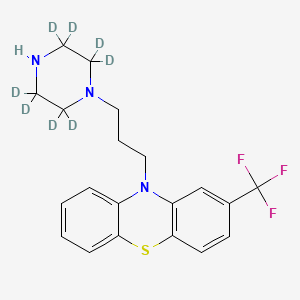

N-Desmethyl Trifluoperazine-d8 Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Desmethyl Trifluoperazine-d8 Dihydrochloride is a labeled metabolite of the antipsychotic drug Trifluoperazine. It is primarily used in proteomics research applications. The compound has a molecular formula of C20H16D8Cl2F3N3S and a molecular weight of 474.44 .

Méthodes De Préparation

The synthesis of N-Desmethyl Trifluoperazine-d8 Dihydrochloride involves the deuteration of Trifluoperazine, followed by demethylation. The reaction conditions typically include the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms.

Analyse Des Réactions Chimiques

N-Desmethyl Trifluoperazine-d8 Dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Halogenation or alkylation reactions can occur under specific conditions, using reagents like halogens or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C20D8H14F3N3S

- Molecular Weight : 401.518 g/mol

- Deuteration : The presence of eight deuterium atoms enhances the stability and traceability of the compound in metabolic studies.

Scientific Research Applications

-

Mass Spectrometry :

- N-Desmethyl Trifluoperazine-d8 Dihydrochloride serves as a valuable internal standard in mass spectrometry experiments. It allows for accurate quantification of N-Desmethyl Trifluoperazine by compensating for variations during sample preparation and analysis. This is critical for ensuring reliable results in pharmacokinetic studies.

-

Pharmacokinetic Studies :

- The compound is used to investigate the metabolism of trifluoperazine. By administering this deuterated form, researchers can measure its abundance in biological samples, providing insights into drug processing, efficacy, and potential side effects.

- Neuropharmacology :

-

Binding Affinity Studies :

- Interaction studies focus on the binding affinity of this compound with various neurotransmitter receptors. These studies help elucidate the compound's role in neurotransmission and its potential therapeutic effects.

- Stable Isotope Labeling :

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of this compound compared to other related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Trifluoperazine | High | Parent compound; widely used antipsychotic |

| Fluphenazine | Moderate | Another antipsychotic; similar mechanism of action |

| Chlorpromazine | Moderate | First-generation antipsychotic; broader spectrum |

| Perphenazine | Moderate | Similar potency; different side effect profile |

Case Studies and Research Findings

Research utilizing this compound has provided valuable insights into various therapeutic areas:

- A study demonstrated its effectiveness in quantifying drug levels in plasma samples, aiding clinicians in monitoring therapeutic drug concentrations.

- Another investigation into its binding characteristics revealed critical information about its interaction with dopamine receptors, which is essential for developing treatments for psychotic disorders .

Mécanisme D'action

The mechanism of action of N-Desmethyl Trifluoperazine-d8 Dihydrochloride is similar to that of Trifluoperazine. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparaison Avec Des Composés Similaires

N-Desmethyl Trifluoperazine-d8 Dihydrochloride can be compared with other similar compounds, such as:

Fluphenazine: Another antipsychotic drug with a similar mechanism of action.

Chlorpromazine: A phenothiazine derivative with antipsychotic properties.

Haloperidol: A butyrophenone derivative used to treat schizophrenia and other psychotic disorders.

The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in research applications involving isotopic labeling .

Activité Biologique

N-Desmethyl Trifluoperazine-d8 Dihydrochloride is a deuterated derivative of Trifluoperazine, a well-known antipsychotic medication. Its chemical formula is C20D8H14F3N3S⋅2HCl with a molecular weight of approximately 401.518 g/mol. This compound is primarily utilized in scientific research, particularly in pharmacological studies related to dopamine receptor interactions and the metabolism of phenothiazine derivatives.

N-Desmethyl Trifluoperazine-d8 functions primarily as an antagonist at dopamine D1 and D2 receptors, which are critical in the modulation of neurotransmission in the central nervous system (CNS). This antagonism reduces dopamine-mediated signaling, which is significant in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, it may influence serotonin and norepinephrine pathways, contributing to its broader pharmacological effects .

Pharmacological Properties

The compound exhibits several key pharmacological properties:

- Antipsychotic Activity : Similar to its parent compound, N-Desmethyl Trifluoperazine-d8 is effective in managing symptoms associated with psychotic disorders.

- Antioxidant Activity : Research indicates that trifluoperazine derivatives possess antioxidant properties, which may contribute to their neuroprotective effects .

- Neurotransmitter Modulation : It affects various neurotransmitter systems, which can be beneficial in treating mood disorders and anxiety-related conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Primary Use |

|---|---|---|

| Trifluoperazine | D1/D2 receptor antagonist | Antipsychotic |

| Fluphenazine | D2 receptor antagonist | Antipsychotic |

| Chlorpromazine | D1/D2 receptor antagonist | Antipsychotic |

| N-Desmethyl Trifluoperazine-d8 | D1/D2 receptor antagonist | Research on antipsychotic mechanisms |

The unique structure of N-Desmethyl Trifluoperazine-d8, particularly the presence of the desmethyl group, may influence its pharmacokinetic and pharmacodynamic properties compared to other phenothiazines .

In Vitro Studies

Recent studies have demonstrated that N-Desmethyl Trifluoperazine-d8 can inhibit the growth of certain cancer cell lines, suggesting potential applications beyond psychiatric disorders. For instance, its effectiveness was evaluated in various assays measuring cell viability and apoptosis induction in cancer cells .

Pharmacokinetics

Pharmacokinetic studies indicate that N-Desmethyl Trifluoperazine-d8 has a favorable absorption profile when administered orally. The compound shows significant plasma protein binding and undergoes hepatic metabolism, primarily through cytochrome P450 enzymes .

Key Pharmacokinetic Parameters:

- Volume of Distribution (Vd) : Approximately 87 L

- Half-Life (t1/2) : 3.2 hours

- Bioavailability : Estimated at around 74% for oral administration .

Clinical Implications

The implications of these findings suggest that N-Desmethyl Trifluoperazine-d8 could be pivotal in developing new therapeutic strategies for treating not only psychotic disorders but also other conditions influenced by neurotransmitter dysregulation.

Propriétés

IUPAC Name |

10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3S/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25/h1-2,4-7,14,24H,3,8-13H2/i8D2,9D2,12D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYRFBRPGFAPCM-NQUIVBQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.